molecular formula C10H9NO3S B034584 Methyl (1,3-benzothiazol-2-yloxy)acetate CAS No. 111035-10-0

Methyl (1,3-benzothiazol-2-yloxy)acetate

Cat. No.: B034584
CAS No.: 111035-10-0
M. Wt: 223.25 g/mol
InChI Key: IOKXQKDHXBLNKN-UHFFFAOYSA-N
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Description

Methyl (1,3-benzothiazol-2-yloxy)acetate is a heterocyclic organic compound featuring a benzothiazole core linked to a methyl ester via an oxyacetate bridge. The benzothiazole moiety is a bicyclic structure comprising a benzene fused to a thiazole ring, imparting unique electronic and steric properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of cephalosporin antibiotics and herbicides. Its structural versatility allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

CAS No.

111035-10-0

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-yloxy)acetate

InChI

InChI=1S/C10H9NO3S/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3

InChI Key

IOKXQKDHXBLNKN-UHFFFAOYSA-N

SMILES

COC(=O)COC1=NC2=CC=CC=C2S1

Canonical SMILES

COC(=O)COC1=NC2=CC=CC=C2S1

Synonyms

Acetic acid, (2-benzothiazolyloxy)-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzothiazole core is conserved across analogs, but substituents on the thiazole ring and adjacent functional groups dictate their chemical behavior and applications. Key compounds for comparison include:

Compound Name Key Substituents/Functional Groups Key Applications/Properties References
Methyl (1,3-benzothiazol-2-yloxy)acetate Benzothiazolyloxy, methyl ester Pharmaceutical intermediate, herbicide
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate 2-Amino-thiazole, methyl ester Antibiotic synthesis (cephalosporins)
Mefenacet Benzothiazolyloxy, N-methyl-N-phenyl acetamide Herbicide
Methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate Sulfone (1,1,3-trioxo), methyl ester Pharmaceutical impurity, high polarity
Sodium 2-(1,3-benzothiazol-2-yl)acetate Benzothiazole, sodium carboxylate Water-soluble pharmaceutical intermediate

Physical Properties and Crystal Structures

  • Mefenacet : Crystal structure reveals two independent molecules per unit cell. Dihedral angles between benzothiazole and phenyl rings (51.63° and 60.46°) suggest conformational flexibility, influencing herbicidal activity .
  • Methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate (Polymorph): Exhibits a monoclinic structure with a dihedral angle of 84.67° between the sulfone ring and methoxycarbonyl group. Stabilized by C–H···O interactions, forming a 3D network .

Stability and Reactivity Trends

  • Hydrolysis Sensitivity : Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters () or amides (Mefenacet). Sodium salts () exhibit highest hydrolytic stability.
  • Oxidative Stability : Sulfone-containing analogs () are resistant to oxidation due to electron-withdrawing sulfone groups.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-hydroxybenzothiazole (0.01 M) is dissolved in anhydrous acetone or dimethylformamide (DMF), followed by the addition of potassium carbonate (0.005 M) to deprotonate the hydroxyl group. Methyl chloroacetate (0.01 M) is introduced dropwise, and the mixture is refluxed for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the starting material.

Key spectral data for the product include:

  • IR : A strong absorption band at 1740–1745 cm⁻¹ corresponding to the ester carbonyl group (C=O).

  • ¹H NMR : A singlet at δ 3.74 ppm (3H, OCH₃), a singlet at δ 4.62 ppm (2H, OCH₂CO), and aromatic protons in the δ 7.21–8.92 ppm range.

Yield and Limitations

Conventional heating achieves moderate yields (60–75%) but requires prolonged reaction times (4–6 hours). Side reactions, such as over-alkylation or ester hydrolysis, are minimized by maintaining anhydrous conditions and stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by enabling rapid and uniform heating. This method reduces energy consumption and improves yields compared to conventional approaches.

Optimized Protocol

A mixture of 2-hydroxybenzothiazole (0.01 M), methyl chloroacetate (0.01 M), and potassium carbonate (0.005 M) is irradiated in a sealed vessel at 180°C for 2–4 minutes. The shorter reaction time (≤15 minutes) and higher temperature favor kinetic acceleration, achieving yields of 85–92%.

Table 1: Comparative Performance of Microwave vs. Conventional Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time240–360 minutes2–4 minutes
Yield60–75%85–92%
Energy ConsumptionHighLow
Side Products≤5%≤2%

Microwave conditions suppress side reactions due to precise temperature control, as evidenced by the absence of hydrolyzed byproducts in NMR spectra.

Ultrasound-Assisted Synthesis

Ultrasound irradiation employs cavitation effects to enhance mass transfer and reaction homogeneity. This method is particularly effective for reactions involving heterogeneous mixtures.

Procedure and Efficiency

The reaction components (2-hydroxybenzothiazole, methyl chloroacetate, and K₂CO₃) are suspended in DMF and subjected to ultrasound irradiation (40 kHz) for 15–20 minutes. The method achieves yields of 78–84%, bridging the gap between conventional and microwave approaches.

Alternative Pathways and Derivatives

Mitsunobu Reaction

Although not explicitly detailed in the cited sources, the Mitsunobu reaction offers a viable alternative for synthesizing this compound. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-hydroxybenzothiazole with methyl glycolic acid, though it requires stringent anhydrous conditions and is less cost-effective.

Esterification of (1,3-Benzothiazol-2-yloxy)acetic Acid

Synthesizing the free acid intermediate followed by esterification with methanol and sulfuric acid represents another route. However, this two-step process is less efficient (overall yield: 50–60%) due to challenges in isolating the acid intermediate.

Purification and Characterization

Recrystallization and Extraction

Crude products are typically purified via recrystallization from acetone or ethanol/water mixtures. Extraction with diethyl ether removes unreacted starting materials, yielding compounds with >98% purity (HPLC).

Advanced Analytical Techniques

  • Mass Spectrometry : Molecular ion peaks at m/z 253 [M⁺] confirm the molecular formula C₁₁H₁₁NO₃S.

  • ¹³C NMR : Resonances at δ 167.8 ppm (C=O) and δ 52.1 ppm (OCH₃) validate the ester functionality.

Industrial-Scale Considerations

Patents highlight the use of continuous-flow reactors for large-scale production, achieving throughputs of 10–20 kg/day with minimal solvent waste . Aqueous workup steps and solvent recovery systems enhance sustainability, aligning with green chemistry principles.

Q & A

Q. Advanced

  • Geometry optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to compare bond lengths/angles with SCXRD data .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. For example, a small gap (~4 eV) suggests charge-transfer potential .
  • NBO analysis : Identify hyperconjugative interactions (e.g., lone pair→σ* in C–O bonds) .
  • Validation : RMSD < 0.01 Å between computed and experimental structures confirms accuracy.

What intermolecular forces stabilize the crystal packing, and how can they be quantified?

Q. Advanced

  • Hydrogen bonding : Classical N–H···N and non-classical C–H···O interactions dominate. Use PLATON to analyze contact distances (e.g., 2.8–3.2 Å for C–H···O) .
  • S···S interactions : Observed in adamantane derivatives (3.62 Å), contributing to ribbon-like packing .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H 25%, S···H 15%) via CrystalExplorer .

How can researchers assess the biological activity of this compound derivatives?

Q. Advanced

  • DNA binding studies : UV-Vis titration and fluorescence quenching (e.g., Kb ~ 10⁴ M⁻¹ suggests intercalation) .
  • Molecular docking : AutoDock Vina to simulate ligand-DNA interactions (e.g., binding energy < −7 kcal/mol indicates strong affinity) .
  • Enzyme inhibition : Assay against acetylcholinesterase or kinases using Ellman’s method .
  • ADMET prediction : SwissADME to evaluate pharmacokinetic properties (e.g., Lipinski’s Rule of Five compliance) .

What challenges arise in resolving disorder or twinning in crystallographic studies of this compound?

Q. Advanced

  • Disordered solvent : Mask electron density using SQUEEZE in PLATON .
  • Twinning : Apply TWINLAW in SHELXL to refine twin domains (e.g., BASF parameter > 0.3 indicates significant twinning) .
  • High-resolution data : Collect at 100 K to minimize thermal motion artifacts .

How do substituents on the benzothiazole ring influence herbicidal activity?

Q. Advanced

  • Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., -NO₂) enhance activity by increasing electrophilicity .
  • Mode of action : Inhibit acetolactate synthase (ALS) in weeds—validate via enzyme assays .
  • Field trials : Compare ED₅₀ values against commercial herbicides (e.g., mefenacet) .

What spectroscopic techniques are critical for characterizing reactive intermediates during synthesis?

Q. Basic

  • NMR : ¹H/¹³C for tracking coupling reactions (e.g., δ 4.8 ppm for –OCH₂–) .
  • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and benzothiazole C–S (~680 cm⁻¹) .
  • Mass spectrometry : HRMS (ESI+) to verify molecular ions (e.g., [M+H]⁺ at m/z 241.0432) .

How can researchers address discrepancies between computational predictions and experimental data?

Q. Advanced

  • Solvent effects : Include PCM models in DFT to mimic solution-phase conditions .
  • Conformational sampling : Use CREST for exhaustive conformer searches .
  • X-ray vs. neutron data : Compare H-atom positions from neutron diffraction (e.g., ISIS facility) .

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